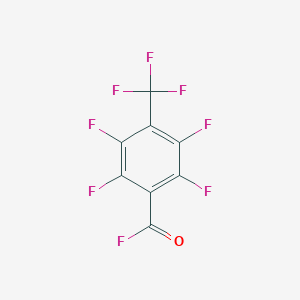

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorinated compounds often involves reactions with sulfur tetrafluoride or other fluorinating agents. For instance, the fluorination of tetrachlorophthalic anhydride with sulfur tetrafluoride provides an efficient one-step synthesis of polyhaloaromatic compounds, with various fluorinated products as side products (Dmowski & Wielgat, 1987). Additionally, novel synthetic methods have been discovered in the synthesis of heptafluoro-p-cresol, a related compound, demonstrating the versatility of fluorination techniques (Antonucci & Wall, 1967).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often determined through various spectroscopic methods. Research has not directly reported the molecular structure of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride specifically, but studies on related compounds offer insights into the influence of fluorine substituents on molecular geometry and electronic properties.

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity due to the presence of fluorine atoms. For example, the reaction of tetrakis(trifluoromethyl)allene with CsF leads to the formation of a Cs salt of a perfluoropropenyl carbanion, showcasing the reactivity of fluorine-containing groups (Mirzabekyants et al., 1977).

Wissenschaftliche Forschungsanwendungen

Advancements in Fluorine Chemistry

Fluorinated compounds, like 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride, play a critical role in synthetic chemistry due to their unique reactivity and stability. A review on CF bond activation highlights the development of new methodologies for synthesizing fluorinated building blocks, which are crucial for pharmaceuticals, agrochemicals, and materials science. Techniques such as Lewis acid activation, Bronsted superacids, and transition-metal mediation have been employed to cleave C-F bonds, enabling the transformation of compounds bearing aliphatic, difluoromethylene, or trifluoromethyl groups into synthetically valuable molecules (Shen et al., 2015).

Environmental Considerations

Fluorinated compounds are also significant in environmental science, especially in the study of persistent organic pollutants (POPs). The review on microbial degradation of polyfluoroalkyl chemicals provides insights into the environmental fate of fluorinated substances, including those with perfluoroalkyl chains known for their persistence. It discusses the biodegradation pathways, the role of biodegradation in understanding environmental impacts, and the need for interdisciplinary research to fully understand the contributions of fluorinated polymers to environmental contamination (Frömel & Knepper, 2010).

Potential in Drug Discovery

The unique properties of fluorine-containing compounds, including trifluoromethyl groups, have made them valuable in drug discovery. A review focusing on fluorinated scaffolds for antimalarial drug discovery elaborates on the importance of fluorine substituents in enhancing the potency, bioavailability, and half-life of drugs. The presence of fluorinated groups in about twenty-five percent of approved drugs underlines their significance in pharmaceuticals. However, the challenge remains in the safe use of hazardous fluorination reagents, indicating a need for continued research in this area (Upadhyay et al., 2020).

Fluorine in Protein Design

Incorporating fluorinated amino acids into proteins is a novel approach to designing proteins with enhanced stability and novel properties. A study on fluorine as a new element in protein design demonstrates that strategically placed fluorinated residues can make proteins more resistant to chemical and thermal denaturation. This approach opens new avenues in the development of proteins with specific biological or chemical properties, leveraging the physicochemical attributes of fluorinated molecules (Buer & Marsh, 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Eigenschaften

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F8O/c9-3-1(7(13)17)4(10)6(12)2(5(3)11)8(14,15)16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBMRTJSVRGLED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554238 |

Source

|

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |

CAS RN |

117338-23-5 |

Source

|

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

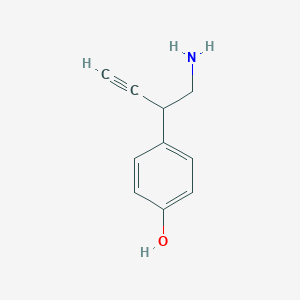

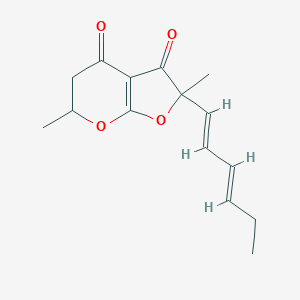

![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)